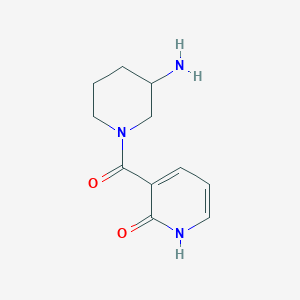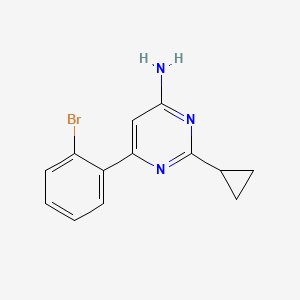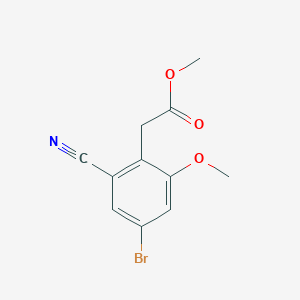
5-Monobromo-10,15,20-triphenylporphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Monobromo-10,15,20-triphenylporphine: is a synthetic porphyrin derivative with the molecular formula C38H25BrN4 and a molecular weight of 617.54 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the porphyrin ring, which is substituted with three phenyl groups at the 10, 15, and 20 positions. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Monobromo-10,15,20-triphenylporphine typically involves the bromination of 10,15,20-triphenylporphine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective monobromination at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-Monobromo-10,15,20-triphenylporphine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a useful starting material for constructing functionalized porphyrins via transition metal-mediated cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Cross-Coupling: Palladium or nickel catalysts are commonly employed, along with appropriate ligands and bases, under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted porphyrins.
Coupling Products: Functionalized porphyrins with various substituents at the 5-position.
科学的研究の応用
Chemistry: 5-Monobromo-10,15,20-triphenylporphine is used as a building block for synthesizing more complex porphyrin derivatives. Its bromine atom allows for further functionalization through cross-coupling reactions, enabling the creation of porphyrins with tailored properties for specific applications .
Biology and Medicine: Porphyrin derivatives, including this compound, are studied for their potential in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells .
Industry: In industrial applications, porphyrin derivatives are used in the development of sensors, catalysts, and materials for electronic devices. This compound’s functionalization potential makes it valuable for creating materials with specific electronic and optical properties .
作用機序
The mechanism of action of 5-Monobromo-10,15,20-triphenylporphine in photodynamic therapy involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis in targeted cancer cells . The molecular targets include cellular components like membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
類似化合物との比較
5,10,15,20-Tetraphenylporphine: Lacks the bromine atom, making it less reactive for further functionalization.
5,15-Dibromo-10,20-diphenylporphine: Contains two bromine atoms, offering different reactivity and functionalization potential.
Uniqueness: 5-Monobromo-10,15,20-triphenylporphine is unique due to its single bromine atom, which provides a balance between reactivity and stability. This allows for selective functionalization at the 5-position, making it a versatile intermediate for synthesizing a wide range of porphyrin derivatives with specific properties .
特性
CAS番号 |
67066-09-5 |
|---|---|
分子式 |
C38H25BrN4 |
分子量 |
617.5 g/mol |
IUPAC名 |
15-bromo-5,10,20-triphenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40-41H |
InChIキー |
FXMPQIWZNDCIIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3 |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)C8=CC=CC=C8)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)
![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)
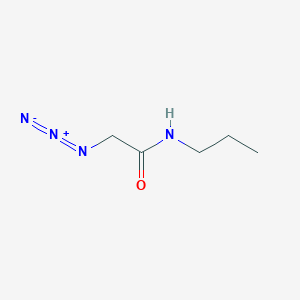
![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)
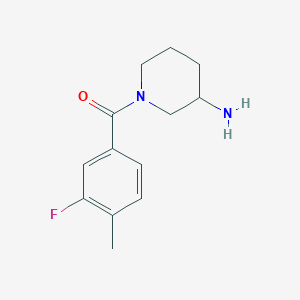
![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)
